molecular formula C12H18ClNO3 B2987612 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride CAS No. 2418709-52-9

2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride

Cat. No. B2987612
M. Wt: 259.73
InChI Key: SVNSTYMPUSLTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is also known as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride . It has a molecular weight of 215.68 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of compounds similar to “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” has been reported in the literature . For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical And Chemical Properties Analysis

The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 215.68 .

Scientific Research Applications

Environmental Benign Synthesis

A study by Xiao‐Qiang Li and Chi Zhang (2009) details an environmentally benign TEMPO-catalyzed alcohol oxidation system, highlighting the potential use of similar compounds in green chemistry applications. The research emphasizes the importance of using recyclable reagents and environmentally friendly solvents, suggesting that compounds with similar functionalities could be useful in developing sustainable chemical processes (Li & Zhang, 2009).

Neuroprotective Properties

Y. Iwasaki et al. (2004) explored the neuroprotective effects of a compound (T-588) with structural similarities, demonstrating its potential in treating motor neuron diseases. This suggests that compounds sharing similar structural features might have applications in neuroprotection and the treatment of neurodegenerative conditions (Iwasaki et al., 2004).

Motor Learning and Neurological Function

Research by J. Welsh et al. (2005) on a structurally related compound, T-588, showed no impact on motor learning in rats, indicating that certain neurological processes can proceed unaffected by the modulation of specific neurotransmitter systems. This insight might be useful in designing drugs that target neurological pathways without impairing motor learning (Welsh et al., 2005).

CO2 Capture

F. Barzagli, F. Mani, and M. Peruzzini (2016) investigated the CO2 absorption capabilities of solvent-free alkanolamines, highlighting the potential for compounds with amine functionalities to be used in carbon capture technologies. The study underscores the efficiency and environmental benefits of using such compounds in mitigating CO2 emissions (Barzagli, Mani, & Peruzzini, 2016).

properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11;/h2-3,8-9,13-14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNSTYMPUSLTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride

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